molecular formula C10H11BN2O2 B1403882 [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-35-4

[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Cat. No. B1403882
M. Wt: 202.02 g/mol
InChI Key: VISQEUJMQDFZKE-UHFFFAOYSA-N
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Description

“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a chemical compound with the empirical formula C10H11BN2O2 and a molecular weight of 202.02 . It is a solid in form .


Molecular Structure Analysis

The molecular structure of “[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” can be represented by the SMILES string Cn1nccc1-c2cccc(c2)B(O)O . The InChI representation is 1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” are not available, it’s known that pyrazole derivatives have been involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a solid compound . Its empirical formula is C10H11BN2O2 and it has a molecular weight of 202.02 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those similar to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, are synthesized for their biological significance. A method for synthesizing pinacol 1-methyl-1H-pyrazole-5-boronate, a related compound, involved methylation and condensation processes (Zhang Yu-jua, 2013).

  • Structural Analysis via NMR Spectroscopy : The structural properties of phenyl boronic acids, which include compounds similar to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, can be analyzed using NMR spectroscopy to understand their acidity and reactivity (Stephanie A. Valenzuela et al., 2022).

Applications in Organic Chemistry and Catalysis

  • Biomimetic CO2 Hydration Activity : Boronic acids, including derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, demonstrate biomimetic CO2 hydration activities. These activities were explored using density functional theory calculations, indicating potential applications in carbon capture technologies (M. Verma et al., 2021).

  • Use in Suzuki–Miyaura Cross-Coupling Reactions : Pyrazole-based ligands, related to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, are used to stabilize metal complexes in cross-coupling reactions. This study demonstrates their role in fine-tuning the properties of metal complexes used in organic synthesis (Edward Ocansey et al., 2018).

Biochemical and Environmental Applications

  • Fluorescence Recognition in Biological Systems : A boronic acid derivative, similar in structure to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, was developed as a "on-off-on" relay fluorescence probe for detecting ions like Fe3+ and F- in living cells. This indicates its potential application in medical diagnostics and environmental monitoring (M. Selvaraj et al., 2019).

  • Binding with Carbohydrates for Medical Diagnostics : Phenyl boronic acids, including derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, can bind with carbohydrates, a characteristic useful in medical diagnostics and biochemistry studies. The study of their binding and acidity is critical for their application in these fields (Stephanie A. Valenzuela et al., 2022).

Safety And Hazards

“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is classified as a combustible solid . It’s important to handle it with care and follow safety guidelines.

properties

IUPAC Name

[3-(2-methylpyrazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQEUJMQDFZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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